molecular formula C17H16F3N5O3S B606421 8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one CAS No. 1839081-05-8

8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one

Cat. No. B606421
CAS RN: 1839081-05-8
M. Wt: 427.4022
InChI Key: BXOYTROLGQRAES-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BTZ-N3 is a potent and selective anti-TB drug candidate. BTZ-N3 is a related click chemistry products based on the molecular mode of activation of BTZ043. BTZ-N3 binds in the essentially same pocket as that of BTZ043. Detailed biochemical studies with cell envelope enzyme fractions of Mycobacterium smegmatis combined with the model biochemical reactivity studies with nucleophiles indicated that, in contrast to BTZ043, the azide analogue may have a different mode of activation for anti-TB activity. Subsequent enzymatic studies with recombinant DprE1 from Mtb followed by MIC determination in NTB1 strain of Mtb (harboring Cys387Ser mutation in DprE1 and is BTZ043 resistant) unequivocally indicated that BTZ-N3 is an effective reversible and noncovalent inhibitor of DprE1.

Scientific Research Applications

Antitubercular Drug Development

A structural study of a related compound, BTZ043, shows its potential as an antitubercular drug. This compound crystallizes in a triclinic system and exhibits diastereomeric conformers, which can transform by rotation about a bond in its structure. Variable temperature NMR measurements indicate a rotational barrier, highlighting its structural dynamics (Richter et al., 2022).

Antiviral Applications

Spirothiazolidinone derivatives, similar in structure to the given compound, have been synthesized and evaluated for their antiviral activity. Compounds in this group showed strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating the potential of this scaffold in antiviral drug development (Apaydın et al., 2020).

Tumor Imaging Agent

8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, a compound with structural similarity, exhibits high affinity for σ1 receptors, with potential as a tumor imaging agent. Its specific binding in vitro and in vivo suggests its usefulness in small animal positron emission tomography (PET) imaging for tumor detection (Xie et al., 2015).

Anticonvulsant Activity

N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, structurally related to the compound , have been synthesized and evaluated for their anticonvulsant and neurotoxic properties. These studies provide insights into the relationship between molecular structure and anticonvulsant efficacy (Obniska et al., 2006).

Water Treatment

A Mannich base derivative of 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene, structurally similar to the queried compound, has been used to remove carcinogenic azo dyes and aromatic amines from water, highlighting its potential in environmental applications (Akceylan et al., 2009).

properties

CAS RN

1839081-05-8

Product Name

8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one

Molecular Formula

C17H16F3N5O3S

Molecular Weight

427.4022

IUPAC Name

8-azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one

InChI

InChI=1S/C17H16F3N5O3S/c1-9-8-27-16(28-9)2-4-25(5-3-16)15-22-14(26)11-6-10(17(18,19)20)7-12(23-24-21)13(11)29-15/h6-7,9H,2-5,8H2,1H3

InChI Key

BXOYTROLGQRAES-VIFPVBQESA-N

SMILES

CC1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)N=[N+]=[N-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BTZ-N3;  BTZN3;  BTZ N3.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one
Reactant of Route 2
Reactant of Route 2
8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one
Reactant of Route 3
8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one
Reactant of Route 4
8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one
Reactant of Route 5
Reactant of Route 5
8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one
Reactant of Route 6
Reactant of Route 6
8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one

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